molecular formula C16H18N2O3 B7556260 2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid

2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid

Cat. No. B7556260
M. Wt: 286.33 g/mol
InChI Key: TVACNGBRCQMPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. It belongs to the class of lipoate analogs and targets the mitochondrial tricarboxylic acid (TCA) cycle enzymes.

Mechanism of Action

2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid targets the mitochondrial TCA cycle enzymes, specifically the enzymes involved in the conversion of succinate to fumarate. By inhibiting these enzymes, this compound disrupts the energy metabolism in cancer cells, leading to the accumulation of reactive oxygen species (ROS) and the activation of apoptotic pathways. This compound has also been shown to induce autophagy in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. It induces the accumulation of ROS, leading to oxidative stress and DNA damage. It also inhibits the TCA cycle enzymes, leading to the disruption of energy metabolism in cancer cells. This compound has been shown to induce apoptosis and autophagy in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid has several advantages for lab experiments. It has shown potent anticancer activity in preclinical studies and has been well-tolerated in clinical trials. This compound has also been shown to enhance the efficacy of other chemotherapeutic agents when used in combination. However, this compound has some limitations for lab experiments. It has a complex mechanism of action that requires further investigation. This compound also has limited solubility, which may affect its efficacy in vivo.

Future Directions

There are several future directions for the research and development of 2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid. Further studies are needed to investigate the mechanism of action and the optimal dosing and administration of this compound. The combination of this compound with other chemotherapeutic agents should be further explored in clinical trials. The development of more potent and selective analogs of this compound is also a promising direction for future research. Finally, the use of this compound in combination with immunotherapy and targeted therapies should be investigated to enhance their efficacy in cancer treatment.
Conclusion:
In conclusion, this compound is a novel anticancer agent that targets the mitochondrial TCA cycle enzymes. It has shown promising results in preclinical and clinical studies and has several advantages for lab experiments. Further research is needed to fully understand the mechanism of action and the optimal use of this compound in cancer treatment.

Synthesis Methods

The synthesis of 2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid involves the condensation of 2-cyclopropylacetic acid with N-(2-methyl-1H-indol-3-yl)glycine methyl ester, followed by the hydrolysis of the methyl ester group to yield this compound. The synthesis has been optimized to achieve high yields and purity.

Scientific Research Applications

2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid has been extensively studied in preclinical and clinical trials for its anticancer activity. It has been shown to selectively target cancer cells by inhibiting the TCA cycle enzymes, leading to the disruption of energy metabolism in cancer cells. This compound has been tested in various cancer types, including pancreatic cancer, leukemia, lymphoma, and solid tumors. It has also been studied in combination with other chemotherapeutic agents to enhance their efficacy.

properties

IUPAC Name

2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-9-12(11-4-2-3-5-13(11)17-9)8-14(19)18-15(16(20)21)10-6-7-10/h2-5,10,15,17H,6-8H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVACNGBRCQMPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(=O)NC(C3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.